1-Bromonaphthalen-2-yl benzoate
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Overview
Description
1-Bromonaphthalen-2-yl benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom attached to the naphthalene ring and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromonaphthalen-2-yl benzoate can be synthesized through a multi-step process involving the bromination of naphthalene followed by esterification. The initial step involves the bromination of naphthalene to form 1-bromonaphthalene. This is typically achieved by treating naphthalene with bromine in the presence of a catalyst such as iron or aluminum chloride. The resulting 1-bromonaphthalene is then subjected to esterification with benzoic acid or its derivatives in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Bromonaphthalen-2-yl benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide, forming nitriles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones.
Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Sodium cyanide
Properties
CAS No. |
93261-68-8 |
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Molecular Formula |
C17H11BrO2 |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
(1-bromonaphthalen-2-yl) benzoate |
InChI |
InChI=1S/C17H11BrO2/c18-16-14-9-5-4-6-12(14)10-11-15(16)20-17(19)13-7-2-1-3-8-13/h1-11H |
InChI Key |
POABWTNHTPOBHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)Br |
Origin of Product |
United States |
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